molecular formula C17H31NO4 B1147597 N-Dodecanoyl-4-hydroxy-L-proline CAS No. 135777-18-3

N-Dodecanoyl-4-hydroxy-L-proline

Cat. No.: B1147597
CAS No.: 135777-18-3
M. Wt: 313.43
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Description

N-Dodecanoyl-4-hydroxy-L-proline is a sophisticated amphiphilic compound derived from the conjugation of a lauric acid (dodecanoic acid) tail with the endogenous amino acid 4-hydroxy-L-proline . This molecular design places it in the category of low-molecular-weight organogelators (LMOGs), which are of significant interest for advanced pharmaceutical and cosmetic research applications . Its primary research value lies in its dual functionality as a potent transdermal permeation enhancer and a structuring agent for creating organogels. In transdermal delivery studies, derivatives of this class have demonstrated a high capacity to facilitate the skin permeation of model drugs like theophylline and diclofenac . The mechanism is attributed to the compound's preferential interaction with stratum corneum lipids, disrupting their organization and reducing the overall chain order to temporarily decrease the skin's barrier properties without causing irreversible damage or significant protein denaturation . This action is fully reversible, a critical feature for safe and temporary enhancement. Concurrently, this compound can function as an organogelator, forming a three-dimensional self-assembled fibrillary network (SAFiN) in apolar solvents through supramolecular interactions like hydrogen bonding and London dispersion forces . These gels can immobilize solvent molecules and are investigated as potential matrices for sustained-release drug delivery systems. The presence of the 4-hydroxy-L-proline head group, a major component of collagen, is intended to improve biocompatibility and leverage natural biochemical pathways . This makes this compound a valuable tool for researchers designing novel topical formulations and injectable depot systems aimed at improving drug efficacy and modulating release profiles.

Properties

CAS No.

135777-18-3

Molecular Formula

C17H31NO4

Molecular Weight

313.43

Origin of Product

United States

Overview of Proline and 4 Hydroxy L Proline in Biochemical Systems

Proline and its hydroxylated form, 4-hydroxy-L-proline, are unique among the amino acids due to their cyclic structure, which imposes significant conformational constraints. researchgate.net This structural rigidity is crucial for the architecture of proteins, particularly collagen.

Proline is an α-imino acid that plays vital roles in protein synthesis and structure. nih.gov It is a major component of collagen and is also involved in various metabolic pathways, including the synthesis of arginine and glutamate. researchgate.netnih.gov Furthermore, proline is implicated in wound healing, antioxidative reactions, and immune responses. researchgate.netnih.gov

4-Hydroxy-L-proline, on the other hand, is not incorporated into proteins during translation but is formed through the post-translational modification of proline residues by the enzyme prolyl 4-hydroxylase. wikipedia.org This hydroxylation is a critical step in the biosynthesis of collagen, where it significantly enhances the stability of the collagen triple helix. wikipedia.org In fact, 4-hydroxy-L-proline constitutes a significant portion of the amino acid content of mammalian collagen, at about 13.5%. wikipedia.org Beyond its structural role, free 4-hydroxyproline (B1632879), generated from collagen breakdown, can be catabolized to produce glycine (B1666218) and other metabolites. wikipedia.org

Chemical Derivatization Strategies of Amino Acids: Acylation

Acylation is a versatile and widely employed chemical reaction for modifying amino acids. wikipedia.org This process involves the introduction of an acyl group (R-C=O) onto a functional group of the amino acid, most commonly the amino group, forming an amide bond. wikipedia.org This modification can dramatically alter the physicochemical properties of the parent amino acid, such as its solubility, hydrophobicity, and biological activity.

Several methods exist for the acylation of amino acids. A common approach involves the use of acyl halides or acid anhydrides as the acylating agents. wikipedia.org These reagents are highly reactive and readily form amide bonds with the amino group of the amino acid. Another strategy utilizes active esters, which also exhibit sufficient reactivity for acylation. wikipedia.org The choice of solvent and reaction conditions, such as pH, is critical for achieving selective acylation, especially in the presence of other reactive functional groups. google.com For instance, performing the reaction at a high pH can favor acylation at a specific amino group in a diamino acid. google.com

Enzymatic methods for N-acylation are also gaining traction as a more environmentally friendly alternative to chemical synthesis. nih.gov Enzymes like aminoacylases can catalyze the selective acylation of the α-amino group of L-amino acids using fatty acids as acyl donors in aqueous media. nih.gov

Significance of N Acyl 4 Hydroxy L Proline Compounds in Chemical Biology Research

The N-acylation of 4-hydroxy-L-proline and its analogs has emerged as a significant area of research in chemical biology. This modification can serve multiple purposes, from creating prodrugs with improved pharmacokinetic properties to designing novel biomaterials.

For example, the N-acetylation of cis-4-hydroxy-L-proline (a stereoisomer of the naturally occurring trans form) has been explored as a strategy to create a prodrug with potentially reduced toxicity and improved retention in the bloodstream. nih.govresearchgate.net The parent compound, cis-4-hydroxy-L-proline, inhibits collagen biosynthesis and has been investigated for its anticancer and antifibrotic properties. nih.gov

Furthermore, the unique structural features of 4-hydroxy-L-proline make it a valuable building block for the synthesis of polymers. pku.edu.cn N-acylated hydroxyproline (B1673980) derivatives can be used to create novel biomimetic and biodegradable polymers with potential applications in drug delivery and tissue engineering. pku.edu.cn The ability to introduce various acyl chains allows for the fine-tuning of the polymer's properties, such as its amphiphilicity and self-assembly behavior.

Synthetic Methodologies and Chemoenzymatic Transformations of N-Dodecanoyl-4-hydroxy-L-proline and Related Structures

This compound is a lipoamino acid that combines the structural features of a long-chain fatty acid (dodecanoic acid) and a hydroxylated amino acid (4-hydroxy-L-proline). Its synthesis and derivatization involve a range of chemical and biocatalytic strategies. These methodologies are crucial for producing this specific compound and for creating a variety of related structures with potential applications in diverse fields. The approaches leverage principles of organic synthesis for precision and control, and biocatalysis for green and highly selective transformations.

Analytical and Computational Approaches for the Study of N Dodecanoyl 4 Hydroxy L Proline

Advanced Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural identification of N-Dodecanoyl-4-hydroxy-L-proline, providing detailed information about its atomic composition, bonding, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise chemical structure of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum would clearly show signals from the dodecanoyl chain—a triplet around 0.8-0.9 ppm for the terminal methyl (CH₃) group, a large multiplet for the bulk of the methylene (B1212753) (CH₂) groups at approximately 1.2-1.3 ppm, and distinct multiplets for the α- and β-methylenes adjacent to the amide carbonyl. The protons of the 4-hydroxy-L-proline ring would appear in the more downfield region, with their specific shifts influenced by the amide bond formation and the ring's conformation.

¹³C NMR spectroscopy complements the proton data. The carbonyl carbon of the amide bond and the carboxylic acid carbon would have characteristic shifts above 170 ppm. nih.govnih.gov The carbon atoms of the proline ring and the dodecanoyl chain would resonate at predictable chemical shifts, with the Cγ carbon bearing the hydroxyl group showing a significant downfield shift. nih.govbmrb.io Studies on related acylated hydroxyproline (B1673980) compounds confirm that acylation and other substitutions on the ring have measurable inductive effects on the carbon chemical shifts. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Assignment (Proline Moiety)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
α-CH4.4 - 4.659 - 61
β-CH₂2.0 - 2.338 - 40
γ-CH4.5 - 4.769 - 72
δ-CH₂3.5 - 3.854 - 56
Carboxyl C=O-175 - 178
Atom Assignment (Dodecanoyl Moiety) Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Amide C=O-172 - 175
α-CH₂2.2 - 2.434 - 36
β-CH₂1.5 - 1.725 - 27
Bulk (CH₂)₈1.2 - 1.429 - 32
Terminal CH₃0.8 - 0.9~14

Note: Predicted values are based on data for 4-hydroxy-L-proline and long-chain fatty acids. Actual values may vary depending on solvent and experimental conditions.

Mass spectrometry is crucial for confirming the molecular weight of this compound and for studying its fragmentation patterns. With a molecular formula of C₁₇H₃₁NO₄, its monoisotopic mass is 313.2253 g/mol . lookchem.com

Using a soft ionization technique like Electrospray Ionization (ESI), the compound can be readily detected. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 314.2326. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 312.2182 would likely be prominent.

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation. Key fragmentation pathways for N-acyl amino acids involve the cleavage of the amide bond. mdpi.com For this compound, this would lead to characteristic product ions corresponding to the dodecanoyl moiety and the hydroxyproline ring, allowing for definitive identification. Analysis of derivatized 4-hydroxyproline (B1632879) has shown characteristic ions that can help distinguish it from other amino acids. nih.gov

Table 2: Predicted ESI-MS and MS/MS Fragments for this compound
IonPredicted m/zDescription
[M+H]⁺314.23Protonated parent molecule
[M-H]⁻312.22Deprotonated parent molecule
[M+Na]⁺336.21Sodium adduct of parent molecule
C₁₂H₂₃O⁺183.17Dodecanoyl acylium ion (from amide cleavage)
C₅H₁₀NO₂⁺116.07Protonated hydroxyproline (from amide cleavage)

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide a molecular fingerprint based on the vibrations of chemical bonds. For this compound, these spectra would be dominated by features from its functional groups.

Key expected absorption bands in the IR spectrum include:

O-H Stretching: A broad band around 3300-3500 cm⁻¹ from the hydroxyl group and the carboxylic acid OH.

C-H Stretching: Sharp peaks between 2850 and 2960 cm⁻¹ from the symmetric and asymmetric stretching of the CH₂ and CH₃ groups in the dodecanoyl chain.

Carbonyl (C=O) Stretching: Two distinct C=O stretching bands are expected. One for the carboxylic acid, typically around 1700-1730 cm⁻¹, and one for the tertiary amide (Amide I band), typically found at a lower wavenumber around 1630-1650 cm⁻¹. researchgate.net

N-H Bending / C-N Stretching (Amide II): Since the proline nitrogen is part of a tertiary amide, a typical Amide II band is absent.

Raman spectroscopy would provide complementary information, being particularly sensitive to the non-polar C-C and C-H bonds of the alkyl chain.

Table 3: Predicted Characteristic Infrared Absorption Bands
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
O-H StretchHydroxyl & Carboxyl3500 - 3200 (broad)
C-H StretchAlkyl Chain (CH₂, CH₃)2960 - 2850 (strong, sharp)
C=O StretchCarboxylic Acid1730 - 1700
Amide I (C=O Stretch)Tertiary Amide1650 - 1630
CH₂ BendAlkyl Chain~1465
C-O StretchHydroxyl & Carboxyl1300 - 1050

Given that this compound is a solid at room temperature with a melting point of 86-87°C, single-crystal X-ray diffraction is a viable, though challenging, technique for determining its exact three-dimensional structure in the solid state. lookchem.com While no public crystal structure for this specific molecule is available, data from related acylated proline derivatives provide insight into the expected structural features. nih.gov

A successful crystallographic analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. Crucially, it would reveal the conformation (puckering) of the pyrrolidine (B122466) ring, which can adopt either a Cγ-exo or Cγ-endo conformation. This analysis would also detail the intermolecular interactions, particularly the hydrogen bonding network formed by the hydroxyl, amide carbonyl, and carboxylic acid groups, which dictates how the molecules pack into a crystal lattice.

Chromatographic Separations and Purity Assessment

Chromatography is indispensable for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the method of choice for the purity assessment of this compound. Due to the molecule's amphiphilic character, with a long nonpolar tail and a polar headgroup, reversed-phase HPLC (RP-HPLC) is the most suitable approach. chromatographyonline.com

Method development would typically involve a C18 or C8 stationary phase column. The mobile phase would consist of a mixture of an aqueous buffer (e.g., water with formic or phosphoric acid to control pH and suppress ionization of the carboxyl group) and an organic modifier like acetonitrile (B52724) or methanol. mdpi.comsielc.com A gradient elution, where the percentage of the organic modifier is increased over time, is necessary to elute the compound with a good peak shape after retaining it long enough to separate it from more polar impurities. researchgate.netnih.gov

Detection can be achieved using a UV detector at a low wavelength (e.g., 205-215 nm) to detect the amide and carboxyl chromophores. For more universal detection, especially if impurities lack a chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be highly effective.

Table 4: Example HPLC Method Parameters for Purity Analysis
ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 100% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm or ELSD/CAD

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. However, this compound, with its polar carboxylic acid and hydroxyl functional groups, is not inherently volatile. Therefore, chemical derivatization is a mandatory prerequisite for its analysis by GC. This process involves converting the polar functional groups into less polar, more volatile ones, which improves chromatographic peak shape and detection sensitivity. sigmaaldrich.com

The primary targets for derivatization on the this compound molecule are the hydroxyl (-OH) group on the pyrrolidine ring and the carboxylic acid (-COOH) group. The amide bond and the long dodecanoyl chain are typically stable under standard derivatization conditions. Methodologies developed for the parent amino acid, 4-hydroxyproline, are directly applicable. nih.govnih.gov A two-step process is common:

Esterification: The carboxylic acid group is converted to an ester, typically a methyl ester, by reacting with a methanolic HCl solution. nih.gov

Acylation or Silylation: The hydroxyl group and the secondary amine (if it were not already acylated by the dodecanoyl group) are targeted. Common reagents include N,O-bis(trifluoroacetyl) (TFA) or N(O)-tert-butyldimethylsilyl (TBDMS). nih.govresearchgate.net Trifluoroacetylation, for instance, produces highly volatile derivatives with excellent properties for detection by mass spectrometry (MS). nih.gov

The choice of derivatization reagent affects the retention time and mass spectral fragmentation pattern of the resulting compound. sigmaaldrich.comnih.gov For example, analysis of 4-hydroxyproline has shown that different acylation reagents can even reverse the elution order of enantiomers on a chiral column. sigmaaldrich.com Following derivatization, the volatile product is analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification based on characteristic mass-to-charge ratios (m/z). researchgate.net

Table 1: Derivatization Strategies for GC Analysis of the Hydroxyproline Moiety

Derivatization StepReagent ExampleTarget Functional GroupResulting GroupReference
EsterificationMethanolic HClCarboxylic Acid (-COOH)Methyl Ester (-COOCH₃) nih.gov
AcylationPentafluoropropionic Anhydride (PFPA)Hydroxyl (-OH), Amine (-NH)Pentafluoropropionyl Ester/Amide nih.gov
AcylationTrifluoroacetic Anhydride (TFAA)Hydroxyl (-OH), Amine (-NH)Trifluoroacetyl Ester/Amide sigmaaldrich.comnih.gov
SilylationN(O)-tert-butyldimethylsilyl (TBDMS)Hydroxyl (-OH), Carboxylic Acid (-COOH)TBDMS Ether/Ester researchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as indispensable tools for investigating the properties of this compound at an atomic level. These techniques provide insights that are often difficult or impossible to obtain through experimental means alone. researchgate.net

Molecular Dynamics Simulations to Explore Conformational Space

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. uni-miskolc.hu For this compound, MD simulations are crucial for understanding its conformational flexibility, which is governed by the interplay between the rigid pyrrolidine ring, the flexible dodecanoyl tail, and their interactions with the surrounding environment (e.g., solvent). researchgate.net

Simulations, often performed using force fields like Amber, can track the molecule's trajectory over nanoseconds, revealing preferred shapes and dynamic behaviors. researchgate.netuni-miskolc.hunih.gov Key areas of investigation include:

Acyl Chain Dynamics: The long, hydrophobic dodecanoyl chain can fold and adopt numerous conformations. Simulations can explore how the chain interacts with itself and the polar headgroup, and how it behaves in different solvents.

Solvent Accessible Surface Area (SASA): This metric calculates the surface area of the molecule exposed to a solvent, providing insights into its hydrophobic or hydrophilic character and its tendency to aggregate. uni-miskolc.hu Studies on similar molecules indicate that such amphiphilic structures are likely to exhibit lipophilic properties. uni-miskolc.hu

Table 2: Typical Parameters for an MD Simulation of this compound

ParameterExample Value/SettingPurposeReference
Force FieldAmber99sbDefines the potential energy function for all atoms. researchgate.netuni-miskolc.hu
Solvent ModelTIP3P WaterExplicitly models the solvent environment. nih.gov
Simulation Time200 nsDuration of the simulation to ensure adequate sampling of conformational space. uni-miskolc.hu
Temperature/Pressure300 K, 1 atm (NPT ensemble)Simulates physiological or standard conditions. nih.gov
Analysis OutputRMSD, Hydrogen Bonds, SASA, Ring Pucker AngleQuantifies molecular stability, interactions, solvent exposure, and conformation. researchgate.netuni-miskolc.hu

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second (a protein or receptor). nih.gov This method is instrumental in identifying potential biological targets for this compound and hypothesizing its mechanism of action.

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the strength of the interaction, often reported as a binding energy. nih.gov A more negative binding energy suggests a more favorable interaction.

A study on the related compound N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) identified its potential to interact with the voltage-dependent anion channel-1 (VDAC-1), a protein in the outer mitochondrial membrane. nih.gov NMP was shown to protect against the overexpression of VDAC-1 in astrocytes. nih.gov Given the structural similarity, molecular docking could be employed to predict whether this compound binds to VDAC-1 or other protein targets, such as those involved in quorum sensing, where other N-acyl amino acid derivatives are known to be active. caymanchem.com The analysis reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the protein's active site. nih.govresearchgate.net

Table 3: Hypothetical Molecular Docking Results

ParameterHypothetical FindingImplicationReference
Protein TargetVoltage-Dependent Anion Channel-1 (VDAC-1)A potential target based on studies of similar molecules. nih.gov
Binding Energy-8.5 kcal/molIndicates a strong, favorable binding interaction. nih.gov
Key Interacting ResiduesTyrosine, Threonine, ProlineSpecific amino acids forming hydrogen bonds or hydrophobic contacts. nih.gov
Predicted InteractionHydroxyl group forms H-bond with Tyrosine; dodecanoyl chain fits into a hydrophobic pocket.Provides a structural basis for the binding and potential biological effect. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. rsc.org These methods provide a detailed understanding of electron distribution, orbital energies, and molecular reactivity for this compound.

Furthermore, these calculations can generate an electrostatic potential map, which visualizes the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, this would likely show negative potential around the carboxyl and hydroxyl oxygen atoms and positive potential near the hydroxyl hydrogen, identifying the most probable sites for electrophilic and nucleophilic attack, respectively. nih.gov

Table 4: Properties Determined by Quantum Chemical Calculations

Calculation MethodProperty CalculatedSignificanceReference
DFT (e.g., B3LYP)Dipole Moment (μ)Quantifies the net molecular polarity. rsc.org
DFT (e.g., B3LYP)Polarizability (α)Measures the deformability of the electron cloud by an electric field. rsc.org
DFT (e.g., B3LYP)HOMO & LUMO EnergiesDetermines the HOMO-LUMO gap, indicating chemical reactivity. rsc.org
DFT (e.g., B3LYP)Electrostatic Potential MapVisualizes charge distribution and predicts sites of interaction. nih.gov

Energy Frameworks Analysis in Supramolecular Assemblies

Energy framework analysis is a computational tool used to explore the intermolecular interactions and packing architecture within a crystal lattice or other supramolecular assembly. This method is particularly relevant for amphiphilic molecules like this compound, which are prone to self-assembly into ordered structures such as layers, micelles, or crystals.

The analysis involves calculating the interaction energies between a central molecule and its neighbors in the crystal. These energies are then broken down into their physical components: electrostatic, polarization, dispersion (van der Waals), and repulsion. The results are visualized as frameworks, where the thickness of the cylinders connecting molecular pairs is proportional to the interaction strength.

For this compound, this analysis would provide quantitative insight into the forces driving its self-assembly:

Electrostatic Framework: Would highlight the strong hydrogen bonding networks formed by the polar hydroxyproline headgroups.

Dispersion Framework: Would show the significant contribution of van der Waals forces from the packing of the long, nonpolar dodecanoyl tails.

By comparing the relative strengths of these frameworks, one can understand the dominant forces that stabilize the supramolecular structure. This provides a bridge between single-molecule conformation and bulk material properties.

Table 5: Components of Energy Framework Analysis

Energy ComponentDescriptionRelevance to this compound
Electrostatic Interaction between permanent charge distributions (e.g., dipoles, quadrupoles).Dominant in the interactions between polar headgroups (H-bonds).
Polarization Interaction arising from the induction of dipoles in neighboring molecules.Contributes to the attraction between polar and nonpolar parts.
Dispersion Attraction from instantaneous fluctuations in electron density (van der Waals forces).The primary stabilizing force between the dodecanoyl chains.
Repulsion Pauli exclusion principle-based repulsion at very short intermolecular distances.Defines the packing density and prevents molecular collapse.

Q & A

Q. What are the recommended synthesis routes for N-Dodecanoyl-4-hydroxy-L-proline, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves coupling 4-hydroxy-L-proline with dodecanoic acid derivatives (e.g., dodecanoyl chloride) under basic conditions. Optimization includes:

  • Solvent Selection : Use anhydrous dichloromethane or DMF to minimize hydrolysis of the acyl chloride intermediate .
  • Temperature Control : Maintain 0–5°C during acylation to reduce side reactions.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Yield and purity (≥95%) should be validated via HPLC with a C18 column and UV detection at 210 nm .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR : Use 1^1H and 13^{13}C NMR in DMSO-d₆ to confirm the acylated proline structure. Key signals include the dodecanoyl chain’s methylene protons (δ 1.2–1.3 ppm) and the hydroxyproline ring protons (δ 3.5–4.5 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (m/z 313.44 [M+H]⁺) .
  • HPLC : Reverse-phase chromatography (e.g., Agilent Zorbax SB-C18) with acetonitrile/water (70:30) to assess purity and detect structural isomers .

Advanced Research Questions

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design :
    • Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 37°C, and 50°C.
    • Sample aliquots at intervals (0, 24, 48, 72 hrs) and analyze via HPLC.
  • Degradation Kinetics : Apply first-order or Arrhenius models to calculate rate constants (kk) and activation energy (EaE_a). Use ANOVA to compare degradation rates across conditions .
  • Statistical Validation : Include triplicate runs and negative controls (e.g., solvent-only samples) to account for matrix effects .

Q. In studies reporting contradictory biological activities of this compound, what methodological factors should be evaluated to reconcile discrepancies?

Methodological Answer:

  • Purity Assessment : Verify batch-to-batch consistency via HPLC and NMR. Impurities (e.g., unreacted dodecanoic acid) may interfere with bioassays .
  • Solvent Systems : Test compound solubility in DMSO vs. aqueous buffers; precipitation or aggregation can alter apparent activity.
  • Assay Controls : Include vehicle controls (e.g., empty liposomes for cell penetration studies) and orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Q. How can researchers validate the specificity of this compound in enzymatic inhibition studies?

Methodological Answer:

  • Competitive Binding Assays : Use isothermal titration calorimetry (ITC) to measure binding constants (KdK_d) and compare with inactive analogs (e.g., N-acetylproline).
  • Mutagenesis Studies : Engineer enzyme active-site mutants (e.g., proline hydroxylase) to confirm target engagement.
  • Negative Controls : Test against structurally unrelated enzymes to rule off-target effects .

Q. What statistical approaches are appropriate for analyzing dose-response data in studies of this compound’s bioactivity?

Methodological Answer:

  • Dose-Response Modeling : Fit data to a sigmoidal curve (e.g., Hill equation) using nonlinear regression (GraphPad Prism or R). Report EC₅₀/IC₅₀ values with 95% confidence intervals.
  • Error Analysis : Quantify technical vs. biological variability using nested ANOVA.
  • Outlier Detection : Apply Grubbs’ test or robust regression methods to exclude anomalous data points .

Methodological Best Practices

  • Reprodubility : Document synthesis protocols, instrument parameters (e.g., HPLC gradients), and statistical code in supplementary materials to enable replication .
  • Safety : Use fume hoods for synthesis and handling; refer to safety data sheets (SDS) for PPE requirements (e.g., nitrile gloves, respiratory protection for powder handling) .
  • Data Presentation : Include raw data tables in appendices and processed data in figures with error bars (SEM/SD) .

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